molecular formula C10H8O3S B12274522 2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid CAS No. 16304-48-6

2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid

Cat. No.: B12274522
CAS No.: 16304-48-6
M. Wt: 208.24 g/mol
InChI Key: CCOMWPYUTGGGJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 5-hydroxybenzothiophene as a starting material, which undergoes acylation with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-(5-oxo-1-benzothiophen-3-yl)acetic acid, while reduction may produce 2-(5-hydroxy-1-benzothiophen-3-yl)ethanol .

Mechanism of Action

The mechanism of action of 2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and benzothiophene ring play crucial roles in its biological activity. The compound may act by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid is unique due to the presence of both a hydroxyl group and a benzothiophene ring, which contribute to its distinct chemical and biological properties. This combination allows for diverse reactivity and potential therapeutic applications .

Properties

CAS No.

16304-48-6

Molecular Formula

C10H8O3S

Molecular Weight

208.24 g/mol

IUPAC Name

2-(5-hydroxy-1-benzothiophen-3-yl)acetic acid

InChI

InChI=1S/C10H8O3S/c11-7-1-2-9-8(4-7)6(5-14-9)3-10(12)13/h1-2,4-5,11H,3H2,(H,12,13)

InChI Key

CCOMWPYUTGGGJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)C(=CS2)CC(=O)O

Origin of Product

United States

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